molecular formula C17H22N2O2S B415030 Ethyl 4-(4-isopropylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate CAS No. 314028-88-1

Ethyl 4-(4-isopropylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No.: B415030
CAS No.: 314028-88-1
M. Wt: 318.4g/mol
InChI Key: DUIOMFVCKKLGRW-UHFFFAOYSA-N
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Description

Ethyl 4-(4-isopropylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli reaction. DHPMs are known for diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The compound features a 4-isopropylphenyl substituent at position 4 and a thioxo group at position 2, distinguishing it from structurally similar analogs. This article compares its synthesis, physicochemical properties, and biological relevance with related compounds.

Properties

IUPAC Name

ethyl 6-methyl-4-(4-propan-2-ylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S/c1-5-21-16(20)14-11(4)18-17(22)19-15(14)13-8-6-12(7-9-13)10(2)3/h6-10,15H,5H2,1-4H3,(H2,18,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUIOMFVCKKLGRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=S)NC1C2=CC=C(C=C2)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(4-isopropylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its anti-cancer, anti-diabetic, and antioxidant activities. The findings are supported by various studies and data tables summarizing key research results.

Chemical Structure and Properties

The compound's molecular formula is C14H17N2O2SC_{14}H_{17}N_2O_2S with a molecular weight of 271.34 g/mol. Its structural features include a thioxo group and a pyrimidine ring, which are significant for its biological activities.

Structural Formula

Ethyl 4 4 isopropylphenyl 6 methyl 2 thioxo 1 2 3 4 tetrahydro 5 pyrimidinecarboxylate\text{Ethyl 4 4 isopropylphenyl 6 methyl 2 thioxo 1 2 3 4 tetrahydro 5 pyrimidinecarboxylate}

Anti-Cancer Activity

Recent studies have demonstrated that derivatives of tetrahydropyrimidine compounds exhibit notable cytotoxic effects against various cancer cell lines. For instance, in vitro assays have shown that the compound significantly inhibits the growth of HepG2 liver cancer cells.

Case Study: Cytotoxicity Assay

CompoundCell LineIC50 (µM)
This compoundHepG218.69
Standard Drug (e.g., Doxorubicin)HepG210.00

The IC50 value indicates the concentration required to inhibit cell growth by 50%. The compound showed moderate activity compared to standard chemotherapeutic agents.

Anti-Diabetic Activity

The compound has been evaluated for its potential as an alpha-amylase inhibitor, which is crucial for managing diabetes by slowing carbohydrate digestion.

Inhibition Assay Results

CompoundIC50 (µM)
This compound11.27
Acarbose (Standard)5.00

The results indicate that while the compound has inhibitory effects on alpha-amylase, it is less potent than the standard drug Acarbose.

Antioxidant Activity

The antioxidant potential of the compound was assessed using radical scavenging assays. Compounds with thioxo groups typically exhibit good radical scavenging activity due to their ability to donate electrons.

Radical Scavenging Activity

CompoundIC50 (µM)
This compound6.261
Ascorbic Acid (Standard)5.00

The IC50 value indicates that the compound possesses promising antioxidant properties comparable to well-known antioxidants like ascorbic acid.

The biological activities of this compound can be attributed to its structural characteristics:

  • Thioxo Group : Contributes to electron donation and radical scavenging.
  • Pyrimidine Ring : Involved in interactions with biological targets such as enzymes and receptors.

Structure-Activity Relationship (SAR)

Research indicates that modifications on the phenyl ring significantly influence the biological activity of pyrimidine derivatives. For example:

  • Halogen Substituents : Enhance binding affinity and biological efficacy.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Substituent (Position 4) Position 2 Group Melting Point (°C) Key Properties
Target Compound 4-Isopropylphenyl Thioxo (C=S) Not Reported High lipophilicity
Ethyl 4-(4-fluorophenyl)-6-methyl-2-thioxo-* 4-Fluorophenyl Thioxo 233–235 High MP due to strong S···H interactions
Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-* 4-Hydroxyphenyl Thioxo Not Reported Forms hydrogen-bonded crystals
Ethyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-* 4-Chlorophenyl Thioxo Not Reported Increased electronegativity
Ethyl 4-(2-fluorophenyl)-6-methyl-2-oxo-* 2-Fluorophenyl Oxo (C=O) 216–220 (dec.) Lower MP due to weaker intermolecular forces

Key Observations :

  • Thioxo vs. Oxo : Thioxo derivatives exhibit higher melting points and stronger intermolecular interactions (e.g., S···H bonds) compared to oxo analogs .
  • Substituent Effects: Halogens (F, Cl): Increase electronegativity, enhancing stability and reactivity in metal complexation . Hydroxyl (OH): Promotes hydrogen bonding, improving solubility but reducing metabolic stability .

Key Observations :

  • Anticancer Potential: Hydroxyphenyl and isopropylphenyl derivatives target microtubule dynamics (e.g., Eg5 inhibition) .
  • Antioxidant Activity : Furan-substituted analogs show radical scavenging, while bulky substituents like isopropyl may reduce this effect .
  • Electronic Properties : Methoxy and thioxo groups enhance NLO properties, making them candidates for optoelectronic applications .

Preparation Methods

Nano-La₂O₃ Catalysis Under Ultrasonic Irradiation

Nano-lanthanum oxide (La₂O₃) has emerged as a high-performance catalyst for this reaction due to its high surface area (11.344 m²/g) and porous structure. Key experimental parameters include:

ParameterOptimal Condition
Catalyst loading8 mol%
SolventEthanol
Temperature50°C
IrradiationUltrasonic (40 kHz)
Reaction time40–60 minutes
Yield90–95%

Advantages

  • Ultrasound Activation : Cavitation effects enhance mass transfer and reduce aggregation of nanoparticles, improving catalytic activity.

  • Reusability : The catalyst retains 95% efficiency after five cycles, confirmed by consistent surface area and pore volume measurements.

Solvent Screening

Ethanol outperforms alternatives due to its polarity and compatibility with La₂O₃:

SolventYield (%)Reaction Time (min)
Ethanol9540
Water35150
THF6090
Acetonitrile7075

Water’s poor performance is attributed to the hygroscopic nature of La₂O₃, which reduces active sites.

Comparative Analysis of Catalysts

While nano-La₂O₃ is optimal, other catalysts have been explored:

CatalystYield (%)Reaction Time (min)
Nano-La₂O₃9540
HCl (traditional)65180
BF₃·OEt₂75120
Organocatalysts80*90

*Asymmetric synthesis yields enantiomerically enriched products but is unnecessary for this non-chiral target.

Synthetic Procedure

Step-by-Step Protocol

  • Mix Reactants : Combine 4-isopropylbenzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), thiourea (10 mmol), and nano-La₂O₃ (8 mol%) in ethanol.

  • Ultrasonic Irradiation : Expose the mixture to ultrasound at 50°C until completion (monitored by TLC).

  • Workup : Filter the catalyst, concentrate the filtrate, and recrystallize from ethanol.

  • Characterization :

    • Melting Point : 211–213°C (lit. 211°C).

    • FT-IR : Peaks at 1685 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S).

    • ¹H NMR (CDCl₃) : δ 1.25 (t, 3H, -CH₂CH₃), 1.30 (d, 6H, -CH(CH₃)₂), 2.40 (s, 3H, -CH₃), 5.10 (s, 1H, -NH).

Challenges and Solutions

  • Steric Hindrance : The 4-isopropyl group slows condensation. Ultrasonic irradiation mitigates this by enhancing reactant mobility.

  • Byproduct Formation : Excess thiourea may lead to dithiocarbamate byproducts. Stoichiometric control and rapid reaction times minimize this .

Q & A

Q. Primary Methods :

  • Single-crystal X-ray diffraction (SCXRD) : Confirms molecular conformation (flattened boat structure of the tetrahydropyrimidine ring) and hydrogen-bonding networks .
  • ¹H/¹³C NMR : Identifies substituent positions (e.g., isopropyl group at C4, methyl at C6) .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ = 302.4) .

Example SCXRD Data (Table 2):

ParameterValue
Space groupTriclinic, P1
Unit cell dimensionsa = 9.29 Å, b = 13.28 Å, c = 14.51 Å
Hydrogen bondsN–H⋯O and N–H⋯S interactions

Advanced: How can reaction conditions be optimized to improve yield and purity?

Q. Variables to Optimize :

  • Solvent polarity : Polar aprotic solvents (e.g., DMSO) enhance cyclization but may increase side reactions. Dichloromethane (DCM) minimizes decomposition .
  • Catalyst loading : NH₄Cl (0.5–1.0 eq) accelerates cyclization. Alternative catalysts (e.g., FeCl₃) may reduce reaction time but lower yield .
  • Temperature gradient : Stepwise heating (80°C → 100°C) improves intermediate stability.

Q. Troubleshooting Data Contradictions :

  • If yields vary between studies, verify solvent dryness and aldehyde purity via GC-MS .

Advanced: How can polymorphic forms be assessed and controlled during synthesis?

Q. Polymorphism Control Strategies :

  • Crystallization solvent : Ethanol favors Form I (monoclinic), while acetone yields Form II (triclinic) .
  • Thermal analysis : Use differential scanning calorimetry (DSC) to detect melting-point variations between polymorphs .

Q. XRPD Recommendations :

  • Compare experimental diffractograms with simulated patterns from SCXRD data to confirm phase purity .

Advanced: How do substituent modifications influence biological activity?

Q. Structure-Activity Relationship (SAR) Insights :

  • 4-isopropylphenyl group : Enhances lipophilicity, improving blood-brain barrier penetration in kinase inhibition assays .
  • 2-thioxo moiety : Increases binding affinity to cysteine residues in target enzymes (e.g., kinase ATP pockets) .

Q. Methodology for SAR Studies :

Computational docking (AutoDock Vina) to predict binding modes.

In vitro kinase profiling (IC₅₀ measurements) against prioritized targets (e.g., EGFR, CDK2) .

Advanced: How to resolve contradictions in reported biological activity data?

Q. Reproducibility Protocol :

Purity validation : HPLC (≥98% purity, C18 column, acetonitrile/water gradient) .

Assay standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and positive controls (e.g., staurosporine for kinase assays).

Statistical rigor : Triplicate experiments with ANOVA analysis (p < 0.05) .

Advanced: What strategies stabilize intermediates in multi-step syntheses?

Q. Intermediate Stabilization :

  • Low-temperature storage : –20°C for thiourea-acetaldehyde adducts .
  • Protective groups : Boc protection for amine intermediates to prevent oxidation .

Q. Monitoring Tools :

  • TLC (Rf tracking) : Hexane/ethyl acetate (3:1) for reaction progress.
  • In situ IR : Detect carbonyl (1700 cm⁻¹) and thioamide (1250 cm⁻¹) peaks .

Advanced: How to evaluate compound stability under physiological conditions?

Q. Stability Assessment Protocol :

Thermogravimetric analysis (TGA) : Determine decomposition temperature (Td > 200°C indicates thermal stability) .

pH-dependent hydrolysis : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 2.0). Monitor via HPLC degradation products .

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